![molecular formula C8H7N3O4 B12894719 6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione CAS No. 89159-32-0](/img/structure/B12894719.png)
6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-7-nitro-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3,4(5H)-dione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound belongs to the class of pyrrolopyridines, which are known for their diverse pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-7-nitro-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3,4(5H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable pyridine derivative, followed by cyclization to form the pyrrolopyridine core. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-7-nitro-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3,4(5H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-methyl-7-amino-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3,4(5H)-dione, while substitution reactions can introduce various functional groups to the pyrrolopyridine core.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its use as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or catalysts.
Mécanisme D'action
The mechanism of action of 6-Methyl-7-nitro-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3,4(5H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, which can lead to the generation of reactive oxygen species that can induce cellular damage in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyrrolopyridine core but differ in their substitution patterns and biological activities.
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds have a similar fused ring structure but contain a triazole ring instead of a pyridine ring.
Uniqueness
6-Methyl-7-nitro-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3,4(5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
89159-32-0 |
|---|---|
Formule moléculaire |
C8H7N3O4 |
Poids moléculaire |
209.16 g/mol |
Nom IUPAC |
6-methyl-7-nitro-2,5-dihydro-1H-pyrrolo[3,4-c]pyridine-3,4-dione |
InChI |
InChI=1S/C8H7N3O4/c1-3-6(11(14)15)4-2-9-7(12)5(4)8(13)10-3/h2H2,1H3,(H,9,12)(H,10,13) |
Clé InChI |
CLRITWLHQNIIRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C(=O)NC2)C(=O)N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


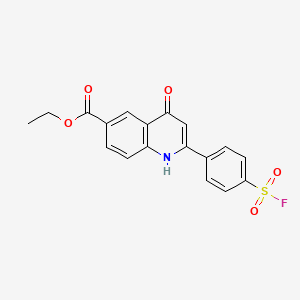
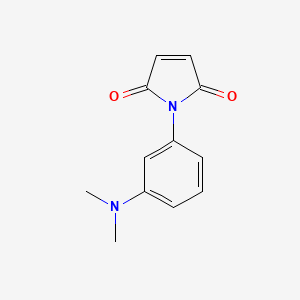
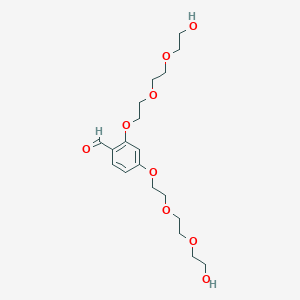

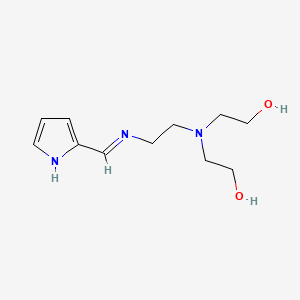

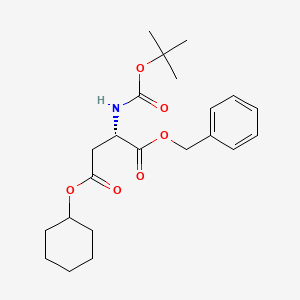
![4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12894708.png)
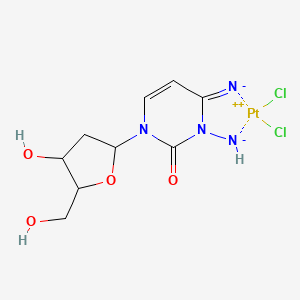
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12894722.png)
![[(5R)-5-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894723.png)
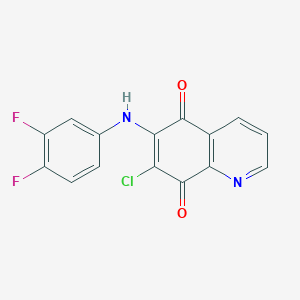
![Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate](/img/structure/B12894732.png)
![4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12894734.png)
